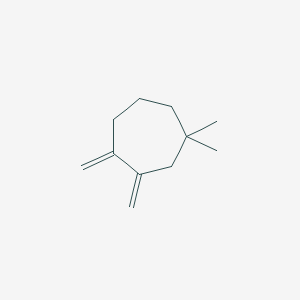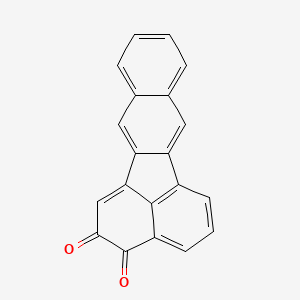
Benzo(k)fluoranthene-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(k)fluoranthene-2,3-dione is an organic compound with the molecular formula C20H10O2. It is a derivative of benzo(k)fluoranthene, which is classified as a polycyclic aromatic hydrocarbon (PAH). This compound is known for its pale yellow crystalline appearance and is poorly soluble in most solvents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(k)fluoranthene-2,3-dione typically involves the oxidation of benzo(k)fluoranthene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity of the product .
化学反应分析
Types of Reactions
Benzo(k)fluoranthene-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the dione to its corresponding diol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Benzo(k)fluoranthene-2,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and its potential mutagenic effects.
Medicine: Investigated for its potential role in cancer research due to its structural similarity to other carcinogenic PAHs.
Industry: Used in the production of dyes, pigments, and other organic materials.
作用机制
The mechanism of action of benzo(k)fluoranthene-2,3-dione involves its interaction with cellular components. It can bind to DNA and form adducts, leading to mutations. The compound can also activate transcription factors such as the aryl hydrocarbon receptor (AhR), which in turn activates the expression of phase I and II xenobiotic metabolizing enzymes . These enzymes are involved in the detoxification and metabolic activation of the compound, leading to its toxic effects .
相似化合物的比较
Benzo(k)fluoranthene-2,3-dione is unique due to its specific dione functional group. Similar compounds include:
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
These compounds share structural similarities but differ in their specific functional groups and positions of substitution . This compound is distinct due to its specific oxidation state and reactivity .
属性
CAS 编号 |
112575-91-4 |
|---|---|
分子式 |
C20H10O2 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
benzo[k]fluoranthene-4,5-dione |
InChI |
InChI=1S/C20H10O2/c21-18-10-17-16-9-12-5-2-1-4-11(12)8-15(16)13-6-3-7-14(19(13)17)20(18)22/h1-10H |
InChI 键 |
VOEVTZTWLPIXSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C5C3=CC(=O)C(=O)C5=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


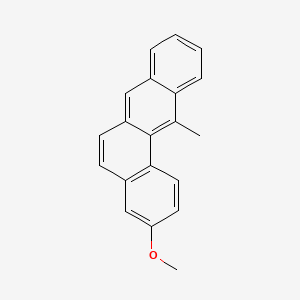
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
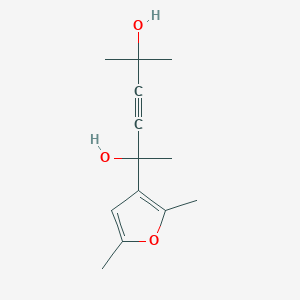
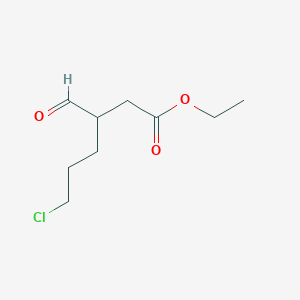
![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
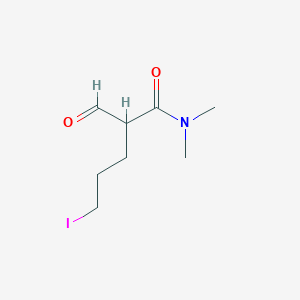
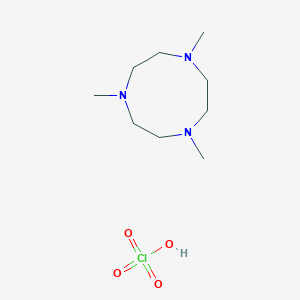
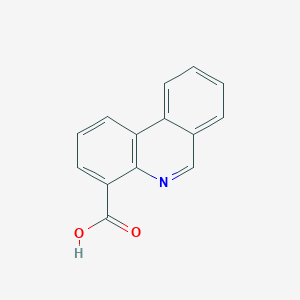
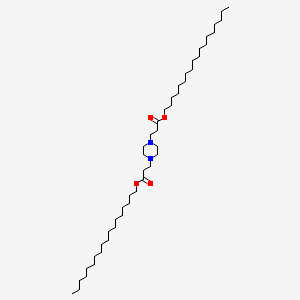
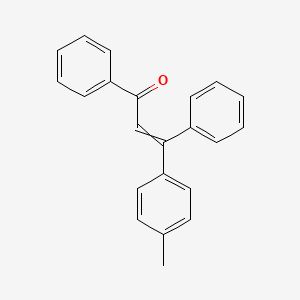
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
